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Compound of Interest

Compound Name:
(S)-4-benzyl-3-butyryloxazolidin-2-

one

Cat. No.: B019525 Get Quote

CAS Number: 112459-79-7

Synonyms: (4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one, N-Butyryl-4-(S)-phenylmethyl-2-

oxazolidinone

This technical guide provides a comprehensive overview of (S)-4-benzyl-3-butyryloxazolidin-
2-one, a chiral auxiliary agent utilized in asymmetric synthesis. The information is tailored for

researchers, scientists, and professionals in the field of drug development and synthetic

organic chemistry. While this specific butyryl derivative is less extensively documented in peer-

reviewed literature than its acetyl and propionyl analogs, this guide compiles available data and

presents methodologies based on closely related and well-established compounds.

Chemical and Physical Properties
Quantitative data for (S)-4-benzyl-3-butyryloxazolidin-2-one is primarily available from

computational models, with experimental data being sparse in readily accessible literature. The

following tables summarize the key physical and chemical properties.
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Identifier Value Source

Molecular Formula C₁₄H₁₇NO₃ PubChem[1]

Molecular Weight 247.29 g/mol PubChem[1]

IUPAC Name
(4S)-4-benzyl-3-butanoyl-1,3-

oxazolidin-2-one
PubChem[1]

InChI

InChI=1S/C14H17NO3/c1-2-6-

13(16)15-12(10-18-

14(15)17)9-11-7-4-3-5-8-

11/h3-5,7-8,12H,2,6,9-

10H2,1H3/t12-/m0/s1

PubChem[1]

InChIKey
HEJIYTVOUUVHRY-

LBPRGKRZSA-N
PubChem[1]

SMILES
CCCC(=O)N1--INVALID-LINK-

-CC2=CC=CC=C2
PubChem[1]

Computed Property Value Source

XLogP3 2.5 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 4 PubChem[1]

Exact Mass 247.12084340 Da PubChem[1]

Topological Polar Surface Area 46.6 Å² PubChem[1]

Heavy Atom Count 18 PubChem[1]

Role in Asymmetric Synthesis: The Evans Chiral
Auxiliary
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(S)-4-benzyl-3-butyryloxazolidin-2-one belongs to the class of Evans' chiral auxiliaries.

These compounds are powerful tools in stereoselective synthesis, enabling the formation of

specific stereoisomers. The chiral oxazolidinone moiety is temporarily attached to a prochiral

substrate. The steric bulk of the benzyl group at the C4 position of the oxazolidinone ring

directs the approach of incoming reagents to one face of the enolate, leading to a highly

diastereoselective reaction. This strategy is widely employed in key carbon-carbon bond-

forming reactions such as aldol additions and alkylations.

Logical Workflow for Asymmetric Aldol Addition
The following diagram illustrates the general workflow for using an N-acyl oxazolidinone chiral

auxiliary in a diastereoselective aldol reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b019525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Enolate Formation

Step 2: Aldol Addition

Step 3: Auxiliary Cleavage

N-Acyl Oxazolidinone

Z-Enolate Formation

Deprotonation

Lewis Acid (e.g., Bu₂BOTf)
Weak Base (e.g., Et₃N)

Zimmerman-Traxler
Transition State

Aldehyde (R-CHO)

Diastereomerically Enriched
Aldol Adduct

Chiral β-Hydroxy Acid

HydrolysisRecovered Chiral Auxiliary

Recyclable

Cleavage Reagent
(e.g., LiOH, H₂O₂)

Click to download full resolution via product page

General workflow for an Evans asymmetric aldol reaction.

Experimental Protocols
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While a specific, peer-reviewed protocol for the synthesis of the title compound is not readily

available, the following procedures are adapted from well-established methods for the

preparation of analogous N-acyl oxazolidinones.

Synthesis of (S)-4-benzyl-3-butyryloxazolidin-2-one
This procedure is adapted from the synthesis of N-propionyl-(S)-4-benzyl-2-oxazolidinone and

is expected to yield the desired product.

Materials:

(S)-4-benzyl-2-oxazolidinone

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Butyryl chloride

Saturated aqueous ammonium chloride (NH₄Cl)

Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

A solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF is prepared in a

flame-dried, nitrogen-purged flask and cooled to -78 °C.

n-Butyllithium (1.05 equivalents) is added dropwise, and the resulting solution is stirred for

15 minutes.

Butyryl chloride (1.1 equivalents) is added dropwise, and the reaction mixture is stirred at -78

°C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes.

The reaction is quenched by the addition of saturated aqueous NH₄Cl.
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The mixture is extracted with dichloromethane. The combined organic layers are washed

with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography to afford (S)-4-benzyl-3-
butyryloxazolidin-2-one.

Asymmetric Aldol Reaction using (S)-4-benzyl-3-
butyryloxazolidin-2-one
This is a general procedure for a boron-mediated aldol reaction.

Materials:

(S)-4-benzyl-3-butyryloxazolidin-2-one

Anhydrous dichloromethane (DCM)

Dibutylboron triflate (Bu₂BOTf)

Triethylamine (Et₃N)

Aldehyde (e.g., isobutyraldehyde)

Phosphate buffer (pH 7)

Methanol

30% Hydrogen peroxide

Procedure:

A solution of (S)-4-benzyl-3-butyryloxazolidin-2-one (1.0 equivalent) in anhydrous DCM is

cooled to -78 °C under a nitrogen atmosphere.

Dibutylboron triflate (1.1 equivalents) is added, followed by the dropwise addition of

triethylamine (1.2 equivalents). The mixture is stirred for 30 minutes.
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The aldehyde (1.5 equivalents) is added dropwise, and the reaction is stirred at -78 °C for 2

hours, then at 0 °C for 1 hour.

The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol

and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour.

The aqueous layer is extracted with DCM. The combined organic layers are washed with

saturated aqueous sodium bicarbonate and brine, then dried over anhydrous MgSO₄,

filtered, and concentrated.

The resulting aldol adduct is purified by column chromatography.

Spectroscopic Data (Predicted and Analog-Based)
No experimentally derived spectra for (S)-4-benzyl-3-butyryloxazolidin-2-one are readily

available in the literature. The following table provides expected ¹H and ¹³C NMR chemical

shifts based on the analysis of closely related structures, such as the N-propionyl and N-

isovaleryl analogs.

Data Type Expected Chemical Shifts (ppm)

¹H NMR

δ 7.40-7.20 (m, 5H, Ar-H), 4.75-4.65 (m, 1H, N-

CH), 4.25-4.15 (m, 2H, O-CH₂), 3.35-3.25 (dd,

1H, Ph-CH₂), 3.00-2.85 (m, 2H, CO-CH₂), 2.80-

2.70 (dd, 1H, Ph-CH₂), 1.80-1.65 (m, 2H, CH₂-

CH₃), 1.05-0.95 (t, 3H, CH₃)

¹³C NMR

δ 173-172 (C=O, butyryl), 154-153 (C=O,

oxazolidinone), 136-135 (Ar-C), 130-127 (Ar-

CH), 67-66 (O-CH₂), 56-55 (N-CH), 39-38 (Ph-

CH₂), 37-36 (CO-CH₂), 19-18 (CH₂-CH₃), 14-13

(CH₃)

Biological Activity
There is currently a lack of peer-reviewed studies detailing the specific biological activity of

(S)-4-benzyl-3-butyryloxazolidin-2-one. While some commercial suppliers list it as a negative
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control for cell sheet migration inhibitors, the primary research supporting this claim is not

readily identifiable. The broader class of oxazolidinones includes potent antibiotics (e.g.,

linezolid), which act by inhibiting bacterial protein synthesis. However, the N-acyl derivatives

used as chiral auxiliaries are not typically developed for their biological activity but rather as

tools for chemical synthesis. Any potential biological effects of this specific compound would

require dedicated investigation.

Signaling Pathways and Experimental Workflows
Given its role as a synthetic intermediate, there is no known direct involvement of (S)-4-benzyl-
3-butyryloxazolidin-2-one in specific biological signaling pathways. Its utility lies in the

construction of complex molecules that may, in turn, interact with such pathways.

Synthetic Pathway from L-Phenylalanine
The synthesis of the core (S)-4-benzyl-2-oxazolidinone structure, the precursor to the title

compound, originates from the natural amino acid L-phenylalanine. This multi-step process is a

common route for preparing a variety of Evans auxiliaries.

L-Phenylalanine

(S)-2-Amino-3-phenyl-1-propanol

Reduction
(e.g., LiAlH₄)

(S)-4-benzyl-2-oxazolidinone

Cyclization
(e.g., Diethyl Carbonate)

(S)-4-benzyl-3-butyryloxazolidin-2-one

Acylation
(Butyryl Chloride, Base)
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Click to download full resolution via product page

Synthetic pathway to the title compound from L-phenylalanine.

Conclusion
(S)-4-benzyl-3-butyryloxazolidin-2-one is a valuable chiral auxiliary for asymmetric synthesis,

enabling the stereocontrolled formation of new chemical entities. While specific experimental

data for this compound is limited in the public domain, its synthesis and reactivity can be

reliably predicted based on the extensive studies of its close analogs. This guide provides a

foundational understanding of its properties and applications for researchers engaged in the

synthesis of complex chiral molecules for drug discovery and development. Further

experimental characterization of this specific derivative would be a valuable contribution to the

field of synthetic organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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